3-Chloro-8-cyclopropoxyquinoline-6-carboxylic acid
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Overview
Description
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid is a quinoline derivative with a unique structure that includes a chloro group at the 3-position, a cyclopropoxy group at the 8-position, and a carboxylic acid group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Chlorination: Introduction of the chloro group at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclopropoxylation: The cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a suitable base like sodium hydride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-8-(methoxy)quinoline-6-carboxylic acid
- 3-chloro-8-(ethoxy)quinoline-6-carboxylic acid
- 3-chloro-8-(propoxy)quinoline-6-carboxylic acid
Uniqueness
3-chloro-8-(cyclopropoxy)quinoline-6-carboxylic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy derivatives
Properties
Molecular Formula |
C13H10ClNO3 |
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Molecular Weight |
263.67 g/mol |
IUPAC Name |
3-chloro-8-cyclopropyloxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-9-4-7-3-8(13(16)17)5-11(12(7)15-6-9)18-10-1-2-10/h3-6,10H,1-2H2,(H,16,17) |
InChI Key |
YEGNLQLUQWUXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C3C(=CC(=C2)C(=O)O)C=C(C=N3)Cl |
Origin of Product |
United States |
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